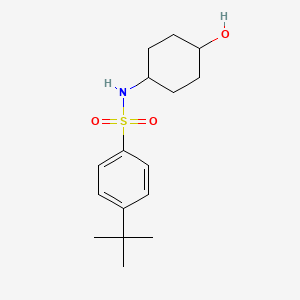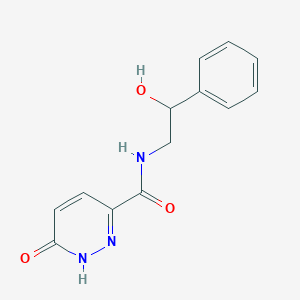
4-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
作用機序
The exact mechanism of action of 4-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide is not fully understood. However, it has been shown to interact with several molecular targets in the body, including enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to interact with the serotonin receptor, which could explain its analgesic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to exhibit activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, which could make it useful in the treatment of various inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide for lab experiments is its versatility. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it useful for studying various disease pathways. Additionally, it is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the main limitations of this compound is its potential toxicity. Like many other chemical compounds, it can be harmful if not handled properly, which could limit its use in certain experiments.
将来の方向性
There are several future directions that could be explored in the study of 4-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide. One potential direction is the development of new anticancer drugs based on this compound. Another potential direction is the exploration of its neuroprotective properties, which could lead to the development of new drugs for the treatment of neurodegenerative diseases. Additionally, further research could be done to explore its potential as an anti-inflammatory and analgesic agent, which could have implications for the treatment of various inflammatory diseases such as arthritis.
合成法
The synthesis of 4-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-fluorobenzoyl chloride with 2-hydroxy-2-phenylethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
The potential applications of 4-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide in scientific research are numerous. This compound has been shown to exhibit activity against several types of cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been shown to have anti-inflammatory and analgesic properties, which could make it useful in the treatment of various inflammatory diseases such as arthritis.
特性
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXJAVFGAPHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)




![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)


![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)